molecular formula C7H3BrFNS2 B2372433 6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione CAS No. 2225141-73-9

6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione

Cat. No. B2372433
M. Wt: 264.13
InChI Key: IVVNKJMVJUEZCD-UHFFFAOYSA-N
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Description

6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione (BFBT) is a heterocyclic compound. It has received attention in the field of medicinal chemistry. The molecular formula is C7H3BrFNS2 and the molecular weight is 264.13 .


Synthesis Analysis

The synthesis of benzothiazole derivatives, which BFBT is a part of, has been a subject of research . The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .


Molecular Structure Analysis

The molecule is planar with a C=S double bond . Solution measurements by NMR spectroscopy could not measure the presence of the thiol tautomer that the name implies, instead it exists as a thione/dithiocarbamate and the hydrogen appears on the nitrogen in the solid state, gas-phase, and in solution .


Chemical Reactions Analysis

The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . Many reactions are performed in water as the solvent, making the process much cheaper . Multistep one-pot reactions of the C-2-substituted benzothiazoles play a special role in the design of biologically active compounds .

Scientific Research Applications

Antimycobacterial Activity

6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione derivatives have shown potential as antimycobacterial agents. The compound's derivatives were synthesized and exhibited significant activity against tuberculosis, underlining their therapeutic potential in this field (Sathe et al., 2010) (Sathe et al., 2011).

Antitumor Properties

Research indicates that fluorinated 2-(4-aminophenyl)benzothiazoles, closely related to 6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione, display significant antitumor activity. These compounds were found to be cytotoxic to certain human breast cancer cell lines, suggesting a potential application in cancer therapy (Hutchinson et al., 2001).

Photocycloaddition Reactions

Benzothiazole-2-thiones, including variants like 6-Bromo-5-fluoro-3H-1,3-benzothiazole-2-thione, have been studied for their behavior in photocycloaddition reactions with alkenes. This research is significant in the field of organic chemistry, contributing to our understanding of reaction mechanisms and synthesis strategies (Nishio et al., 1994).

Molecular Binding Studies

The binding capabilities of benzothiazoline-2-thione derivatives with metals, such as gold, have been explored through combined vibrational spectroscopic analysis and quantum chemical calculations. This research provides insights into the molecular properties and activities of these compounds, which could have implications in material science and nanotechnology (Sun et al., 2008).

Synthesis and Fluorescence Studies

Research into the synthesis of new derivatives of benzothiazoles, including those with fluorine and bromine substituents, has been conducted. These studies have explored the compounds' fluorescence properties, potentially opening up applications in materials science and molecular imaging (Mahadevan et al., 2014).

Alzheimer’s Disease Research

Benzothiazol-based compounds have been synthesized and evaluated for their neuroprotective effects against Alzheimer’s disease. Some of these compounds, including those with a benzothiazole core, have shown promising activity in protecting cells from toxicity, indicating potential therapeutic applications for neurodegenerative diseases (Mei et al., 2017).

Antimicrobial Applications

Several studies have synthesized and evaluated the antimicrobial activity of benzothiazole derivatives. These compounds have demonstrated effectiveness against various bacteria and fungi, suggesting their potential use in developing new antimicrobial agents (Al‐Tel et al., 2011) (Bhagat et al., 2012).

properties

IUPAC Name

6-bromo-5-fluoro-3H-1,3-benzothiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFNS2/c8-3-1-6-5(2-4(3)9)10-7(11)12-6/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVVNKJMVJUEZCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)SC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-5-fluoro-1,3-benzothiazole-2-thiol

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